

High-performance liquid chromatography (HPLC) analysis of trimeprazine

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Compound of Interest

Compound Name: *Trimeprazine maleate*

Cat. No.: *B1683038*

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Application Notes & Protocols for the HPLC Analysis of Trimeprazine

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantitative analysis of trimeprazine in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). This document outlines the necessary reagents, equipment, and a validated protocol to ensure accurate and reproducible results.

Introduction

Trimeprazine, a phenothiazine derivative, is utilized for its antihistaminic and sedative properties. Accurate quantification of trimeprazine is crucial for quality control in pharmaceutical manufacturing and for various research applications. This application note describes a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of trimeprazine. The method is designed to be specific, accurate, and precise, adhering to the principles of method validation as per the International Council for Harmonisation (ICH) guidelines.^[1]

Experimental Workflow

The general workflow for the HPLC analysis of trimeprazine is depicted below. It involves sample preparation, followed by chromatographic separation and detection, and finally, data

analysis.

Caption: General experimental workflow for HPLC analysis.

Method Parameters

Several HPLC methods have been developed for the analysis of trimeprazine and related compounds. The following tables summarize the key chromatographic conditions from various sources.

Table 1: Chromatographic Conditions for Trimeprazine Analysis

Parameter	Method 1	Method 2	Method 3
Column	Newcrom R1	Kinetex EVO C18	Amaze HD
Dimensions	4.6 x 150 mm	4.6 x 150 mm	3.2 x 50 mm
Particle Size	5 µm	5 µm	3 µm
Mobile Phase	Acetonitrile (MeCN), water, and phosphoric acid.[2]	Water-Ethanol (EtOH) or Water-Acetonitrile (ACN) (50, 55, 60%, v/v) binary mixtures. [3]	MeCN/MeOH (70/30) with 0.5% HCOOH and 0.05% AmFm.[4]
Flow Rate	-	1.0 mL/min[3][5]	0.5 mL/min[4]
Detection	UV	UV at 254 nm[5]	UV at 254 nm[4]
Temperature	Ambient	25 °C and 37 °C[3]	Ambient

For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

Detailed Protocol: RP-HPLC Method

This protocol provides a comprehensive procedure for the analysis of trimeprazine using a C18 column.

Reagents and Materials

- Trimeprazine Tartrate reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade/deionized)
- Phosphoric acid or Formic acid (analytical grade)
- Ammonium formate (analytical grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 µm)

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary pump
 - Autosampler
 - Column oven
 - UV-Vis or Photodiode Array (PDA) detector
- Analytical balance
- pH meter
- Sonicator

Preparation of Solutions

Mobile Phase Preparation (Example based on Method 1 & 2):

- Mobile Phase A: Prepare a solution of 0.1% formic acid in water.
- Mobile Phase B: Use Acetonitrile.
- A typical mobile phase composition could be a mixture of acetonitrile and water with an acid modifier. For instance, a mixture of acetonitrile and water with phosphoric acid.[2]

Standard Solution Preparation:

- Accurately weigh about 10 mg of Trimeprazine Tartrate reference standard into a 10 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase.
- Further dilute this stock solution to achieve a working standard concentration (e.g., 100 µg/mL).

Sample Preparation (for Tablet Dosage Form):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a certain amount of trimeprazine and transfer it to a suitable volumetric flask.
- Add a portion of the diluent (mobile phase), sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then dilute to the mark.
- Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

- Set up the HPLC system with the chosen column (e.g., C18, 4.6 x 150 mm, 5 µm).
- Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
- Set the UV detector to the desired wavelength (e.g., 254 nm).[5]
- Inject a blank (diluent) to ensure no interfering peaks are present.

- Inject the standard solution multiple times (e.g., n=5) to check for system suitability (precision, tailing factor, etc.).
- Inject the sample solutions.
- Record the chromatograms and integrate the peak areas.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines.^[1] The following table summarizes typical validation parameters.

Table 2: Method Validation Parameters

Parameter	Typical Acceptance Criteria
Specificity	The analyte peak should be well-resolved from any impurities or excipients.
Linearity	Correlation coefficient (r^2) ≥ 0.999 .
Accuracy (% Recovery)	Typically between 98.0% and 102.0%.
Precision (% RSD)	Repeatability and Intermediate Precision RSD $\leq 2.0\%$.
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate $\pm 10\%$, mobile phase composition $\pm 2\%$).

Stability-Indicating Aspects

For stability-indicating methods, forced degradation studies should be conducted. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.^{[6][7]}

Conclusion

The described HPLC methods are suitable for the routine quality control analysis of trimeprazine in bulk and pharmaceutical dosage forms. The protocols provided, along with the summarized chromatographic conditions, offer a strong foundation for researchers and drug development professionals to implement and adapt the method for their specific needs. Proper method validation is essential to ensure reliable and accurate results.

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